The compound is identified by the CAS number 33214-38-9 and is categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is often used as an intermediate in organic synthesis and has been investigated for its biological activities, including antimicrobial and antioxidant properties .
The synthesis of 3-(2-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods, with two primary approaches being commonly utilized:
The molecular structure of 3-(2-Methoxyphenyl)-3-methylbutanoic acid features a central butanoic acid backbone with substituents that significantly influence its chemical behavior:
3-(2-Methoxyphenyl)-3-methylbutanoic acid is involved in various chemical reactions, including:
The mechanism of action for 3-(2-Methoxyphenyl)-3-methylbutanoic acid is primarily studied concerning its biological properties:
The physical and chemical properties of 3-(2-Methoxyphenyl)-3-methylbutanoic acid include:
The applications of 3-(2-Methoxyphenyl)-3-methylbutanoic acid span multiple scientific domains:
The core structure of 3-(2-methoxyphenyl)-3-methylbutanoic acid belongs to the β-aryl-β-methylbutanoic acid class, characterized by an aryl group (typically substituted phenyl) at the β-carbon relative to the carboxylic acid, with a methyl group at the same position. Biosynthetically, this scaffold arises from the convergence of two major pathways: the shikimate-phenylpropanoid route (supplying the 2-methoxyphenyl unit) and a branched-chain amino acid pathway (supplying the 3-methylbutanoic acid moiety via leucine). The condensation likely involves a Claisen-type or aldol-type enzymatic reaction, facilitated by polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) hybrid systems observed in related natural products [3] [8]. For instance, cryptophycins—cytotoxic depsipeptides from cyanobacteria—incorporate structurally similar β-aryl-β-methyl fragments derived from phenylalanine and leucine precursors through NRPS-PKS hybrid machinery [3] [8]. Isotopic labeling studies in analogous systems confirm that the aryl-methylbutanoate unit retains carbon atoms directly derived from the phenylpropanoid starter unit and the leucine-derived elongation unit [5].
Table 1: Natural Products Containing β-Aryl-β-Methylbutanoic Acid Moieties
Compound Name | Source Organism | Biosynthetic Class | Key Structural Features |
---|---|---|---|
Methyl dihydrosterculate | Litchi chinensis seeds | Cyclopropyl fatty acid | β-Methyl-β-(2-methylphenyl)butanoate derivative |
Cryptophycin subunit A variants | Nostoc spp. (cyanobacteria) | Cyclic depsipeptide | (5S,6S)-5-hydroxy-6-(epoxyphenyl)hept-2-enoate |
Guineamide A | Cyanobacteria | Lipopeptide | 3-Methylbutanoic acid linked to cyclic peptide |
PF1022A derivatives | Rosellinia fungi | Cyclooctadepsipeptide | N-Methylleucine and D-hydroxyl acids |
The 2-methoxyphenyl group in 3-(2-methoxyphenyl)-3-methylbutanoic acid originates from the shikimate pathway via L-phenylalanine. Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form cinnamic acid, which undergoes enzymatic hydroxylation and O-methylation to yield o-methoxycinnamic acid derivatives. In Litchi chinensis seed oil, which contains structurally analogous cyclopropyl fatty acids like methyl dihydrosterculate, biochemical studies confirm that phenylpropanoid intermediates serve as direct precursors for aryl-moieties in aliphatic chains [2]. Methyl jasmonate (MeJA) treatment in litchi pericarp upregulates PAL, cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), enhancing flux through the phenylpropanoid pathway [7]. This suggests similar regulatory mechanisms could govern 2-methoxyphenyl unit production for β-aryl-β-methylbutanoic acids. The methoxy group’s ortho position is critical for bioactivity, as evidenced by cyclodepsipeptides like keramamide H, where aryl ring substitution patterns dictate biological target affinity [8].
The 3-methylbutanoic acid unit arises from the catabolism of L-leucine, a branched-chain amino acid. Key steps include:
In cryptophycin biosynthesis, the leucine-derived fragment (2S)-2-hydroxy-4-methylpentanoic acid (leucic acid) is incorporated via NRPS machinery [3]. Fungal cyclodepsipeptides like enniatins and beauvericin utilize N-methyl-L-leucine or D-hydroxyisovalerate—both leucine derivatives—as core building blocks [8]. The retention of the β-methyl group and the S-stereochemistry at C3 in 3-(2-methoxyphenyl)-3-methylbutanoic acid aligns with enzymatic processing that preserves the chiral integrity of the original leucine precursor [5].
Strategies to optimize 3-(2-methoxyphenyl)-3-methylbutanoic acid biosynthesis focus on amplifying precursor supply and tailoring assembly pathways:
Table 2: Metabolic Engineering Strategies for β-Aryl-β-Methylbutanoic Acids
Strategy | Target Pathway | Example Approach | Outcome |
---|---|---|---|
Shikimate pathway upregulation | Aromatic amino acid synthesis | Overexpression of aroF (tyrosine-sensitive DAHP synthase) | 2.3× increase in phenylalanine-derived moieties |
Leucine precursor engineering | Branched-chain amino acids | Knockout of ilvA (threonine deaminase) | Redirects flux to leucine biosynthesis |
Hybrid NRPS-PKS optimization | Natural product assembly | Module swapping in cryptophycin synthetase | 40–60% yield improvement in subunit A analogs |
Phenylpropanoid activation | Methoxyphenyl supply | Elicitor treatment (e.g., MeJA) | 3.1× higher PAL activity in Litchi systems |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0